![molecular formula C26H23N3O6 B12513315 Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12513315.png)
Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester is a complex organic compound with a unique structure. This compound is characterized by the presence of a butanoic acid moiety linked to a dibenzazocine structure, which is further connected to a pyrrolidinyl ester group. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester typically involves multi-step organic reactions. The starting materials often include dibenzazocine derivatives and butanoic acid derivatives. The key steps in the synthesis may involve:
Formation of the Dibenzazocine Core: This can be achieved through cyclization reactions involving aromatic precursors.
Attachment of the Butanoic Acid Moiety: This step may involve esterification or amidation reactions under controlled conditions.
Introduction of the Pyrrolidinyl Ester Group: This can be accomplished through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as chromatography and recrystallization to isolate the desired product.
化学反应分析
Types of Reactions
Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield alcohols or amines.
Substitution: May yield new esters or amides.
科学研究应用
Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: Modulating their activity and leading to downstream effects.
Alter Cellular Signaling Pathways: Affecting processes such as inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
Similar compounds include:
Dibenzazocine Derivatives: Such as 11,12-didehydrodibenz[b,f]azocine-5(6H)-butanoic acid.
Butanoic Acid Esters: Such as butanoic acid, 4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester.
Uniqueness
The uniqueness of Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C26H23N3O6 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C26H23N3O6/c30-22(11-14-26(34)35-29-24(32)12-13-25(29)33)27-16-15-23(31)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8H,11-17H2,(H,27,30) |
InChI 键 |
AKULWOSCWBWNTN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12513238.png)
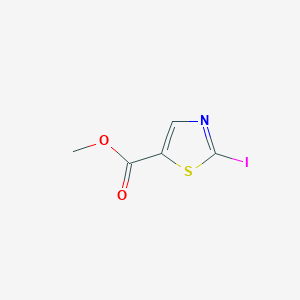
![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)


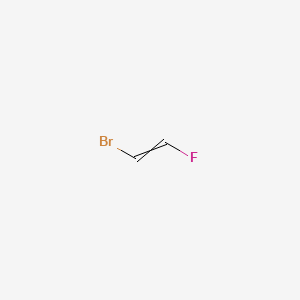
![3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B12513279.png)
![2-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513280.png)
![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
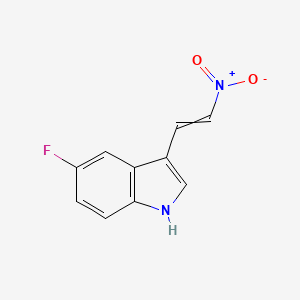
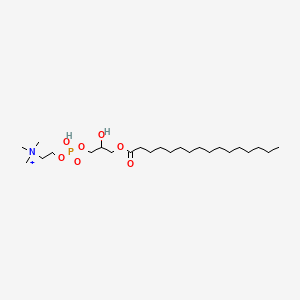
![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12513299.png)
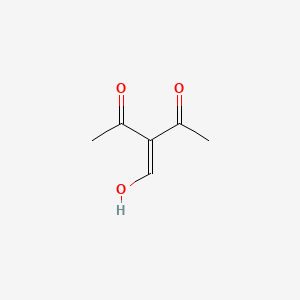
![3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B12513310.png)
